7-Bromoquinoline-4-carboxylic acid

Overview

Description

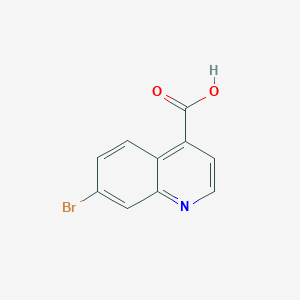

7-Bromoquinoline-4-carboxylic acid is a chemical compound with the CAS number 31009-04-8 . It has a molecular weight of 252.07 and its IUPAC name is 7-bromo-4-quinolinecarboxylic acid . It is a solid substance that is stored in dry conditions at 2-8°C .

Synthesis Analysis

The synthesis of 7-Bromoquinoline-4-carboxylic acid involves decarboxylation by refluxing a compound in nitrobenzene overnight . The reaction mixture is then pressurized and the resulting solid is crystallized from hexane to yield a brown solid .Molecular Structure Analysis

The molecular structure of 7-Bromoquinoline-4-carboxylic acid consists of a quinoline ring with a bromine atom at the 7th position and a carboxylic acid group at the 4th position . The InChI key for this compound is ZIFXOUMGHUOZED-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

7-Bromoquinoline-4-carboxylic acid has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.62 .Scientific Research Applications

Photolabile Protecting Group

7-Bromoquinoline derivatives, specifically 8-bromo-7-hydroxyquinoline (BHQ), have been identified as effective photolabile protecting groups for carboxylic acids. BHQ shows greater photon quantum efficiency compared to other esters and is sensitive enough for multiphoton-induced photolysis in vivo. Its increased solubility and low fluorescence make it useful as a caging group for biological messengers, beneficial in studying biological processes in a controlled manner (Fedoryak & Dore, 2002).

Synthesis of Novel Quinolines

7-Bromoquinoline-4-carboxylic acid is utilized in the synthesis of novel quinolines. For example, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved using a modified Conrad-Limpach procedure. This showcases the compound’s utility in complex organic synthesis, contributing to the creation of new chemical entities (Dumont & Slegers, 2010).

Fluorescent Brightening Agents

Quinoline derivatives including 7-bromoquinoline-4-carboxylic acid have applications in the development of fluorescent brightening agents. These agents are significant in various industrial applications, particularly in enhancing the brightness of fabrics or papers by absorbing UV light and re-emitting it as visible light (Rangnekar & Shenoy, 1987).

Antimicrobial Activity

7-Bromoquinoline-4-carboxylic acid derivatives have shown promising results in antimicrobial activity. Microwave-irradiated synthesis of these derivatives has led to compounds that are active against a broad spectrum of microorganisms, including Streptococcus pyogenes and Pseudomonas aeruginosa. This highlights the potential use of 7-bromoquinoline-4-carboxylic acid in developing new antimicrobial agents (Bhatt & Agrawal, 2010).

Radiochemical Studies

The synthesis of radiolabeled derivatives of 7-bromoquinoline-4-carboxylic acid, such as [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, is of interest for Single Photon Emission Computed Tomography (SPECT) studies. These compounds are potential tracers for studying the N-methyl-D-aspartate receptor in the human brain, illustrating the application in neuroscientific research (Dumont & Slegers, 1996).

Derivatization Reagent for Biological Carboxylic Acids

Bromoquinolinium reagents derived from 7-bromoquinoline-4-carboxylic acid are used for the analysis of carboxylic acids in biological samples. These reagents enable efficient reaction with carboxylic acids and facilitate easy identification due to the characteristic bromine isotope pattern in mass spectra. This application is particularly important in the qualitative and quantitative analysis of carboxylic acids in biological contexts (Mochizuki et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

7-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFXOUMGHUOZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594218 | |

| Record name | 7-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoquinoline-4-carboxylic acid | |

CAS RN |

31009-04-8 | |

| Record name | 7-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

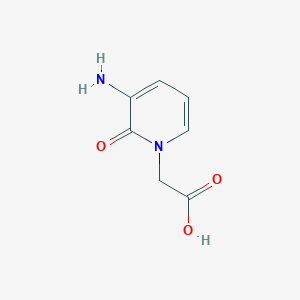

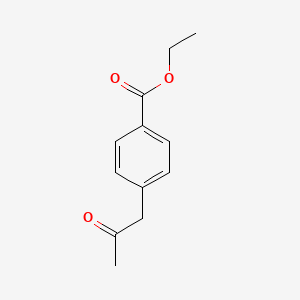

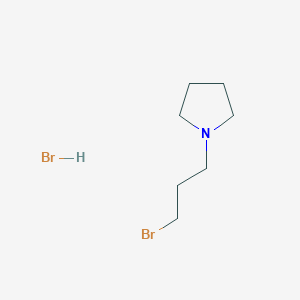

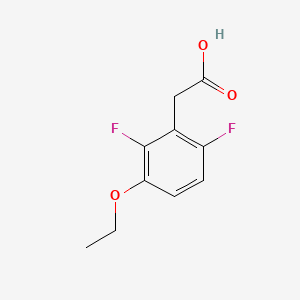

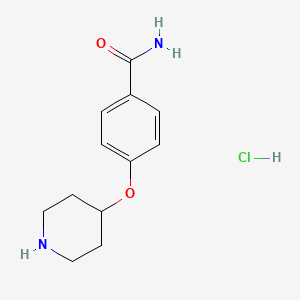

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)